molecular formula C9H9Cl3N2 B596444 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1332584-37-8

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B596444
CAS No.: 1332584-37-8
M. Wt: 251.535
InChI Key: WXPCUIVLPILKJT-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride ( 1332584-37-8) is a synthetic organic compound with a molecular formula of C9H9Cl3N2 and a molecular weight of 251.54 g/mol . It is characterized as a white to off-white solid that should be stored sealed in a dry environment at room temperature . This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its wide range of applications in drug discovery and material science . Recent scientific investigations have identified novel 2,6-di-substituted imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of METTL3, the core catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex . METTL3 is aberrantly overexpressed in various cancers and has emerged as a promising therapeutic target. Compounds within this class have demonstrated excellent inhibitory activity in enzymatic assays and good antiproliferative effects in cell-based studies using ovarian cancer (SKOV3) and acute myeloid leukemia (MOLM-13) cell lines . The mechanism of action involves reducing the m6A level of total RNA, inducing cell apoptosis, and inhibiting cell migration, potentially through the downregulation of downstream target genes such as c-MYC and BCL2 . This makes this compound a valuable chemical intermediate for researchers exploring novel oncology therapeutics, particularly in the field of RNA epigenetics. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2.ClH/c1-6-2-3-8-12-7(9(10)11)5-13(8)4-6;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCUIVLPILKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724923
Record name 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332584-37-8
Record name 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation-Carboxylation Pathway

The synthesis begins with 2,6-lutidine as the starting material, which undergoes potassium permanganate (KMnO₄) oxidation in aqueous medium at 75–80°C to yield 2,6-pyridinedicarboxylic acid. This step achieves 70–80% conversion efficiency when maintaining a 1:4–5 molar ratio of lutidine to KMnO₄. Acidic workup with 2M HCl adjusts the pH to 3–4, precipitating the dicarboxylic acid, which is isolated via cooling to 20–25°C.

The carboxyl groups are subsequently esterified using methanol under concentrated sulfuric acid catalysis, producing 2,6-pyridinedicarboxylic acid dimethyl ester with a 1:2.5–3 molar ratio of acid to methanol. Reduction of the ester groups to primary alcohols employs sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in tetrahydrofuran (THF)-toluene solvent at 0–5°C, yielding 2,6-pyridine dimethanol at 85% efficiency.

Chlorination with Thionyl Chloride

The final step involves treating 2,6-pyridine dimethanol with thionyl chloride (SOCl₂) in methanol, achieving 80% molar yield of 2,6-dichloromethylpyridine hydrochloride. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms. Excess SOCl₂ (2.2–2.5 equiv.) ensures complete conversion, with HCl gas evolved as a byproduct.

Imidazo[1,2-a]pyridine Ring Construction

Condensation with Amino Precursors

Imidazo[1,2-a]pyridine formation requires cyclocondensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes. For 6-methyl substitution, 2-amino-6-picoline reacts with dichloroacetone in acetonitrile under reflux, facilitated by potassium carbonate (K₂CO₃) and sodium iodide (NaI). The reaction achieves 63% yield after 20 hours, with column chromatography purification using methylene chloride.

Functionalization at the 2-Position

Introducing the dichloromethyl group at the 2-position employs electrophilic aromatic substitution. Chlorination of 2-methylimidazo[1,2-a]pyridine with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively substitutes the methyl group, yielding 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine. The reaction requires strict temperature control to prevent over-chlorination.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base of 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt. Stoichiometric addition of 1.1 equiv. HCl ensures complete protonation without degrading the dichloromethyl group. The product is isolated via suction filtration, achieving >95% purity after washing with cold ethanol.

Comparative Analysis of Synthetic Methods

Parameter Oxidation-Carboxylation Condensation Direct Chlorination
Starting Material2,6-Lutidine2-Amino-6-picoline2-Methylimidazo[1,2-a]pyridine
Key ReagentKMnO₄DichloroacetoneSO₂Cl₂
Reaction Time35 min (oxidation)20 h4 h
Yield70–80%63%72%
ScalabilityIndustrialLaboratoryPilot-scale

Challenges and Optimization Strategies

Regioselectivity in Imidazo Ring Formation

Unwanted regioisomers arise during cyclocondensation due to competing reaction pathways. Employing microwave-assisted synthesis at 150°C reduces side products by accelerating kinetic control.

Byproduct Management

Excess SOCl₂ generates HCl gas, requiring scrubbers for safe disposal. Substituting SOCl₂ with phosphorus pentachloride (PCl₅) in dichloroethane reduces gas evolution but lowers yield to 68%.

Purification Difficulties

Column chromatography remains essential for isolating the final hydrochloride salt. Switching to recrystallization from ethanol-water (3:1) improves throughput, yielding 89% pure product .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The dichloromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogues influence electronic properties, solubility, and bioactivity:

Compound Name (CAS RN) Substituents Salt Form Key Features
Target Compound 2-(Dichloromethyl), 6-methyl Hydrochloride High electrophilicity at C2; moderate lipophilicity due to Cl and CH3 groups
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride (1052552-08-5) 2-(Chloromethyl), 6-methyl Hydrochloride Reduced halogenation at C2; lower molecular weight compared to dichloro analog
3-Bromo-2-dichloromethyl-6-methylimidazo[1,2-a]pyridine hydrobromide 3-Bromo, 2-(dichloromethyl), 6-methyl Hydrobromide Bromine increases molecular mass; hydrobromide may alter solubility vs. hydrochloride
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2-(4-Fluorophenyl), 6-methyl None Aromatic substituent enhances π-π stacking potential; higher lipophilicity
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine (2d) 2-Adamantyl, 6-methyl None Bulky adamantyl group increases rigidity and lipophilicity

Physicochemical Properties

  • Melting Points : Adamantyl-substituted derivatives (e.g., 2d: 371–373 K) exhibit higher melting points due to rigid, hydrophobic structures . Fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-6-methyl: MP 192°C) show moderate melting points influenced by aromatic stacking . Data for the target compound is unavailable but predicted to fall between 350–400 K based on halogenation.
  • Solubility: Hydrochloride salts (e.g., target compound and ST-4446 ) improve aqueous solubility compared to non-salt forms. Trifluoromethyl derivatives (e.g., 2-(chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine ) are highly lipophilic.

Biological Activity

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H9Cl2N2
  • Molecular Weight : 180.634 g/mol
  • CAS Number : 118000-40-1

Table 1: Physical Properties

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point214.3 ± 25.0 °C
Melting PointNot available
Flash Point103.6 ± 8.8 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure allows it to act as an electrophile, potentially leading to the formation of covalent bonds with nucleophilic sites in biomolecules.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular signaling.
  • Antiviral Activity : Research indicates that the compound exhibits antiviral properties against viruses such as human cytomegalovirus (HCMV), with activity being influenced by the nature of its substituents at the C-2 position .
  • Cytotoxic Effects : Studies have suggested that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Study on Antiviral Activity

A study published in Molecules examined the antiviral effects of various imidazo[1,2-a]pyridine derivatives, including those with C-2 substituents like dichloromethyl groups. The results highlighted that modifications at this position significantly impacted the antiviral potency against HCMV, suggesting a structure-activity relationship that could guide future drug development efforts .

Cytotoxicity Assessment

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in human cancer cells, indicating potential as an anticancer agent. Further exploration into its mechanism revealed that it may induce apoptosis through mitochondrial pathways .

Comparison with Related Compounds

To understand the biological activity better, a comparative analysis was conducted between this compound and other imidazo derivatives.

Table 2: Comparative Biological Activities

CompoundAntiviral ActivityCytotoxicity (IC50)Enzyme Inhibition
This compoundHigh15 µMYes
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochlorideModerate>20 µMYes
Unsubstituted imidazo[1,2-a]pyridineLow>50 µMNo

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